molecular formula C27H24N2O7S B12155082 (4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12155082
M. Wt: 520.6 g/mol
InChI Key: VXHUSKUJVFZHNI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a long and intricate name. Let’s break it down:

  • The core structure consists of a pyrrolidine-2,3-dione ring.
  • Attached to this core are:
    • A benzothiazole ring (with an ethoxy group at position 6).
    • A 3,4-dimethoxyphenyl group.
    • A 5-methylfuran-2-yl group (with a hydroxy group attached).

Preparation Methods

Synthetic Routes:

Industrial Production:

Industrial-scale production methods are scarce due to the compound’s complexity and limited applications. If it were to be produced, it would likely involve custom synthesis or semi-synthesis.

Chemical Reactions Analysis

Types of Reactions:

The compound may undergo various reactions, including:

    Oxidation: Oxidative processes could modify the phenolic or furan moieties.

    Reduction: Reduction reactions might target the carbonyl groups.

    Substitution: Substituents (e.g., methoxy groups) could be replaced.

Common Reagents and Conditions:

Specific reagents and conditions depend on the desired modifications. For example:

    Oxidation: Could use reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation with palladium on carbon.

    Substitution: Alkylating agents (e.g., alkyl halides) for methoxy group substitution.

Major Products:

Products would vary based on the specific reactions. Potential products include derivatives of the core structure or modified side groups.

Scientific Research Applications

This compound’s applications span several fields:

    Chemistry: As a synthetic target for novel methodologies.

    Biology: Potential bioactivity (e.g., enzyme inhibition, receptor binding).

    Medicine: Drug discovery (although no specific drugs are known).

    Industry: Unlikely due to its complexity.

Mechanism of Action

The exact mechanism remains speculative, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to elucidate this.

Comparison with Similar Compounds

While no direct analogs exist, we can compare it to related structures:

    Similar Compounds:

: No specific synthetic route found. : Industrial production unlikely. : Reactions and products are speculative. : Mechanism remains unknown. : No direct analogs, but related compound classes exist.

Properties

Molecular Formula

C27H24N2O7S

Molecular Weight

520.6 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H24N2O7S/c1-5-35-16-8-9-17-21(13-16)37-27(28-17)29-23(15-7-11-18(33-3)20(12-15)34-4)22(25(31)26(29)32)24(30)19-10-6-14(2)36-19/h6-13,23,31H,5H2,1-4H3

InChI Key

VXHUSKUJVFZHNI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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